Bis(2-methylpropyl)(pent-1-en-1-yl)alumane
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Overview
Description
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane is a chemical compound that belongs to the class of organoaluminum compounds. These compounds are characterized by the presence of aluminum atoms bonded to carbon atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane can be synthesized through the reaction of aluminum with 2-methylpropyl and pent-1-en-1-yl groups. The reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The compound is typically produced in a solvent such as hexane or toluene to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane undergoes various types of chemical reactions, including:
Reduction Reactions: It can reduce carbonyl compounds such as ketones and aldehydes to their corresponding alcohols.
Hydroalumination Reactions: It can add across carbon-carbon multiple bonds (alkenes and alkynes) to form organoaluminum intermediates.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Diisobutylaluminum Hydride (DIBAL-H): Used for selective reductions.
Hydrochloric Acid (HCl): Used to quench reactions and neutralize excess reagents.
Major Products
The major products formed from reactions with this compound include:
Alcohols: From the reduction of carbonyl compounds.
Organoaluminum Intermediates: From hydroalumination reactions.
Substituted Alkanes: From substitution reactions.
Scientific Research Applications
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Bis(2-methylpropyl)(pent-1-en-1-yl)alumane involves the transfer of aluminum atoms to target molecules. This transfer can result in the reduction of carbonyl groups, the formation of organoaluminum intermediates, and the substitution of electrophiles. The compound’s reactivity is attributed to the presence of aluminum-carbon bonds, which are highly reactive and can participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diisobutylaluminum Hydride (DIBAL-H): Similar in structure and reactivity, used for selective reductions.
Triisobutylaluminum: Another organoaluminum compound with similar applications in organic synthesis.
Aluminum Isopropoxide: Used as a catalyst and in the synthesis of organic compounds.
Uniqueness
Bis(2-methylpropyl)(pent-1-en-1-yl)alumane is unique due to its specific combination of 2-methylpropyl and pent-1-en-1-yl groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
83021-61-8 |
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Molecular Formula |
C13H27Al |
Molecular Weight |
210.33 g/mol |
IUPAC Name |
bis(2-methylpropyl)-pent-1-enylalumane |
InChI |
InChI=1S/C5H9.2C4H9.Al/c1-3-5-4-2;2*1-4(2)3;/h1,3H,4-5H2,2H3;2*4H,1H2,2-3H3; |
InChI Key |
GJHRXVLRWDGVRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C[Al](CC(C)C)CC(C)C |
Origin of Product |
United States |
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